molecular formula C9H13N5O4 B13402495 2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one CAS No. 1218-99-1

2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one

Cat. No.: B13402495
CAS No.: 1218-99-1
M. Wt: 255.23 g/mol
InChI Key: YQIFAMYNGGOTFB-INEUFUBQSA-N
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Description

Dihydroneopterin is a pteridine derivative that plays a significant role in various biological processes. It is a reduced form of neopterin and is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters and nitric oxide. Dihydroneopterin is known for its antioxidant properties and is often studied in the context of immune response and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroneopterin can be synthesized through the reduction of neopterin. One common method involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an aqueous or alcoholic solution under mild conditions.

Industrial Production Methods

Industrial production of dihydroneopterin often involves the large-scale reduction of neopterin using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Dihydroneopterin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to neopterin by reactive oxygen species.

    Reduction: Further reduction can lead to the formation of tetrahydrobiopterin.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and hypochlorous acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.

Major Products

    Oxidation: Neopterin and other oxidized derivatives.

    Reduction: Tetrahydrobiopterin.

    Substitution: Various substituted pteridines depending on the reaction conditions.

Scientific Research Applications

Dihydroneopterin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.

    Biology: Studied for its role in cellular immune response and as a marker for oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the production of diagnostic reagents and as an antioxidant in various formulations.

Mechanism of Action

Dihydroneopterin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates the activity of enzymes involved in the immune response, such as dihydroneopterin aldolase, which catalyzes its conversion to other biologically active pteridines. The molecular targets include various oxidative stress markers and immune cells like macrophages.

Comparison with Similar Compounds

Similar Compounds

    Neopterin: An oxidized form of dihydroneopterin, used as a biomarker for immune activation.

    Tetrahydrobiopterin: A fully reduced form, essential for neurotransmitter synthesis.

    Dihydrobiopterin: Another reduced form involved in similar biochemical pathways.

Uniqueness

Dihydroneopterin is unique due to its intermediate oxidation state, allowing it to participate in both oxidative and reductive biochemical pathways. Its role as an antioxidant and its involvement in immune response make it distinct from its fully oxidized or reduced counterparts.

Properties

CAS No.

1218-99-1

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6-/m1/s1

InChI Key

YQIFAMYNGGOTFB-INEUFUBQSA-N

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@H]([C@@H](CO)O)O

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O

Origin of Product

United States

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